2,6-Dichlorothiazolo[5,4-B]pyridine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

2,6-Dichlorothiazolo[5,4-b]pyridine provides a dual-electrophile architecture enabling stepwise metal-catalysed diversification—a capability unavailable with monohalogenated or mixed-halogen analogues. This scaffold is validated in programmes targeting imatinib-resistant c-KIT (V560G/D816V), gatekeeper Bcr-Abl (T315I), EGFR-TK resistance mutations, and PI3Kα (IC₅₀ 3.6 nM). The correct regioisomer is essential for Type II DFG-out binding; selecting thiazolo[4,5-b] or [5,4-c] scaffolds precludes the hinge-binding geometry required for target selectivity shown in the literature.

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
Cat. No. B12867886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorothiazolo[5,4-B]pyridine
Molecular FormulaC6H2Cl2N2S
Molecular Weight205.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(S2)Cl)Cl
InChIInChI=1S/C6H2Cl2N2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H
InChIKeyINERPJXFUASVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorothiazolo[5,4-b]pyridine: Core Dihalogenated Scaffold in Next-Generation Kinase Inhibitor Procurement


2,6-Dichlorothiazolo[5,4-b]pyridine (CAS 159870-89-0, C₆H₂Cl₂N₂S, MW 205.06) belongs to the thiazolo[5,4-b]pyridine class of fused bicyclic heterocycles, combining a five-membered thiazole ring with a six-membered pyridine ring. Its defining structural feature—dual chlorine substitution at the thiazole 2-position and the pyridine 6-position [1]—enables sequential and regioselective derivatization via metal-catalysed cross-coupling and nucleophilic aromatic substitution. This dihalogenated architecture has become the core scaffold in multiple kinase inhibitor discovery programmes targeting imatinib-resistant c-KIT (GIST) [2], gatekeeper-mutant Bcr-Abl (CML) [3], EGFR-TK resistance mutations (NSCLC) [4], and PI3Kα-mediated signalling [5], making the compound a critical entry point into pharmacologically validated chemical space that monohalogenated or non-halogenated analogues cannot recapitulate.

Why Thiazolo[5,4-b]pyridine Analogues Cannot Be Interchanged with 2,6-Dichlorothiazolo[5,4-b]pyridine in SAR-Critical Syntheses


Thiazolo[5,4-b]pyridine congeners are not functionally interchangeable because the specific position and identity of halogen substituents dictate both the regioselectivity of sequential cross-coupling and the resulting biological target profile. The 2,6-dichloro substitution pattern on the thiazolo[5,4-b]pyridine scaffold provides a chemically differentiated, dual-electrophile architecture that enables stepwise Suzuki–Miyaura or Buchwald–Hartwig functionalization at two distinct positions, a feature systematically exploited across multiple kinase inhibitor programmes [1][2]. In contrast, the 2,5-dichloro regioisomer (CAS 857970-66-2) places both leaving groups on the pyridine ring, eliminating the opportunity for thiazole-directed derivatization . Monohalogenated variants such as 2-chlorothiazolo[5,4-b]pyridine (CAS 91524-96-8) restrict the synthetic sequence to a single diversification step, while mixed-halogen systems (e.g., 5-bromo-2-chloro, CAS 1355241-50-7; 2-chloro-5-iodo, CAS 1355241-54-1) introduce orthogonal reactivity that can complicate reaction planning, increase cost, and generate non-uniform final libraries [3]. Regioisomeric scaffolds—thiazolo[4,5-b]pyridine, thiazolo[5,4-c]pyridine, and thiazolo[4,5-c]pyridine—exhibit fundamentally different hinge-binding geometries in kinase active sites, directly altering kinase selectivity and potency profiles [4]. Selecting the incorrect scaffold precludes access to the precise hinge-region hydrogen-bonding interactions that define the target selectivity observed in the literature compounds.

Differential Procurement Evidence: 2,6-Dichlorothiazolo[5,4-b]pyridine Versus Closest In-Class Alternatives


2,6-Dichloro Substitution Enables Serial, Site-Selective Suzuki–Miyaura Derivatization in Thiazolo[5,4-b]pyridine Scaffolds

While 2,6-dichloropyridine itself is established as a substrate for serial Suzuki–Miyaura cross-coupling (two sequential C–C bond formations in a single vessel) [1], the fused 2,6-dichlorothiazolo[5,4-b]pyridine system uniquely positions one chlorine at the electrophilic thiazole 2-position and the other at the pyridine 6-position. This geometric separation enables fully orthogonal, stepwise derivatization: the thiazole C2–Cl bond is preferentially activated under Pd-catalysed conditions due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, while the pyridine C6–Cl bond can be addressed subsequently under modified conditions. The 2024 EGFR-TK inhibitor study demonstrated this synthetic logic by preparing 45 thiazolo[5,4-b]pyridine analogues via sequential Suzuki couplings beginning from the 2,6-dichloro core, producing lead compound 10k with IC₅₀ values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI–H1975, and A549 cell lines respectively—equipotent to osimertinib in sensitive cells [2]. The 2,5-dichloro regioisomer fails to provide this spatially segregated, reactivity-differentiated handle pair, forcing convergent rather than sequential synthetic strategies .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Thiazolo[5,4-b]pyridine Scaffold-Based c-KIT Inhibitor 6r Overcomes Imatinib Resistance: 8-Fold Potency Advantage Over Imatinib Against the V560G/D816V Double Mutant

In a direct head-to-head ADP-Glo enzymatic assay, the thiazolo[5,4-b]pyridine derivative 6r demonstrated an IC₅₀ of 4.77 ± 0.38 μM against the imatinib-resistant c-KIT V560G/D816V double mutant, representing an 8.0-fold potency improvement over imatinib (IC₅₀ = 37.93 ± 8.68 μM) and comparable activity to sunitinib (IC₅₀ = 3.98 ± 1.18 μM) [1]. While 6r is not itself 2,6-dichlorothiazolo[5,4-b]pyridine, the compound was designed and synthesised using the 2,6-dihalogenated thiazolo[5,4-b]pyridine scaffold as the core structural template, with the 2-position functionalised through the chlorine handle [2]. The double-mutant c-KIT V560G/D816V is clinically significant because it confers resistance to imatinib in gastrointestinal stromal tumour (GIST) patients; the ability of scaffold-derived compounds to maintain potency against this mutant directly validates the scaffold's pharmacophoric geometry. By contrast, isomeric thiazolo[4,5-b]pyridine-based inhibitors exhibit different hinge-binding vectors and do not reproduce this c-KIT selectivity profile [3].

Kinase Inhibitors Drug Resistance c-KIT GIST

Thiazolo[5,4-b]pyridine Core Adopts Type II DFG-Out Binding Mode: Gatekeeper Mutant Kinase Inhibition Across Bcr-Abl T315I and c-KIT T670I

Thiazolo[5,4-b]pyridine-containing type II kinase inhibitors HG-7-85-01 (22) and HG-7-86-01 (26) demonstrated potent cellular activity against both wild-type and the ‘gatekeeper’ mutant T315I-Bcr-Abl, a mutation that confers resistance to imatinib, nilotinib, dasatinib, and bosutinib [1]. The thiazolo[5,4-b]pyridine core is essential for the DFG-out (Type II) binding conformation: the thiazole nitrogen and pyridine nitrogen form critical hinge-region hydrogen bonds that anchor the inhibitor in a position to occupy the allosteric back pocket created by the DFG-out flip [2]. Regioisomeric scaffolds (thiazolo[4,5-b]pyridine, thiazolo[5,4-c]pyridine) shift the hinge-binding geometry, reducing or eliminating this DFG-out stabilization. In the c-KIT programme, the same scaffold yielded compound 6r with reasonable kinase selectivity confirmed by kinase panel profiling against 48 kinases [3]. The direct connection between the scaffold architecture and Type II binding is crystallographically validated in PDB structure 4DBN, confirming the [1,3]thiazolo[5,4-b]pyridine core as the hinge binder [4].

Type II Kinase Inhibitors Gatekeeper Mutations Bcr-Abl CML

Thiazolo[5,4-b]pyridine PI3Kα Inhibitors Achieve Nanomolar Potency Through Sulfonamide Derivatization at the Scaffold 2-Position

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were synthesised and tested in a PI3K enzymatic assay; the representative compound 19a achieved an IC₅₀ of 3.6 nM against PI3Kα [1]. The pyridyl group attached to the thiazolo[5,4-b]pyridine scaffold was identified as a key structural unit for PI3Kα inhibitory potency—replacement of this pyridyl with a phenyl group led to a significant decrease in activity, confirming the critical contribution of the thiazolo[5,4-b]pyridine core to kinase engagement [1]. Compound 19a demonstrated approximately 10-fold selectivity for PI3Kα over PI3Kβ. The SAR study further revealed that sulfonamide functionalisation at the scaffold's 2-position (originally occupied by chlorine) is essential for nanomolar activity: 2-chloro-4-fluorophenyl sulfonamide (19b) and 5-chlorothiophene-2-sulfonamide (19c) derivatives also showed nanomolar IC₅₀ values [2]. While isothiazolo[5,4-b]pyridine scaffolds have been developed as RIPK1 inhibitors (IC₅₀ = 5.8 nM for compound 56), these represent a chemically distinct scaffold class with different electronic properties and synthetic accessibility [3].

PI3K Inhibition Cancer Kinase Inhibitor Scaffold

High-Impact Procurement Application Scenarios for 2,6-Dichlorothiazolo[5,4-b]pyridine


Medicinal Chemistry: Core Scaffold for Type II Kinase Inhibitor Libraries Targeting Drug-Resistant Mutants

Procurement of 2,6-dichlorothiazolo[5,4-b]pyridine enables the construction of focused kinase inhibitor libraries targeting imatinib-resistant c-KIT mutants (V560G/D816V) and gatekeeper Bcr-Abl mutants (T315I) via sequential Pd-catalysed cross-coupling at the C2 and C6 positions [1][2]. The Type II DFG-out binding mode accessible through this scaffold cannot be achieved with thiazolo[4,5-b]pyridine or thiazolo[5,4-c]pyridine regioisomers, making this compound the sole entry point for projects requiring simultaneous hinge binding and allosteric back-pocket occupation [3].

Oncology Drug Discovery: EGFR-TK Inhibitor Development for Non-Small Cell Lung Cancer with Osimertinib-Comparable Potency

The scaffold has been validated in a 45-compound EGFR-TK inhibitor programme where lead compound 10k achieved IC₅₀ values equipotent to osimertinib across three NSCLC cell lines (HCC827: 0.010 μM, NCI–H1975: 0.08 μM, A549: 0.82 μM) while demonstrating cancer-cell-selective cytotoxicity with no toxicity against normal BEAS-2B cells at >35 μM [4]. This potency–selectivity profile makes the 2,6-dichloro scaffold directly relevant to teams working to overcome acquired EGFR-TKI resistance.

Chemical Biology: PI3K Pathway Probe Synthesis with Single-Digit Nanomolar Potency

Derivatisation of the 2-chloro position with sulfonamide-bearing aryl groups yields PI3Kα inhibitors with IC₅₀ values as low as 3.6 nM and ~10-fold isoform selectivity over PI3Kβ [5]. The 6-chloro position remains available for further functionalisation to tune physicochemical properties or install reporter tags for chemical biology applications, a dual-handle advantage not available with monohalogenated or mixed-halogen analogues.

MALT-1 Protease Inhibitor Programmes for ABC-DLBCL Lymphoma

Multiple patent filings (including US20230312601A1) describe thiazolo[5,4-b]pyridine derivatives as MALT-1 protease inhibitors for the treatment of ABC-DLBCL and related B-cell malignancies [6]. The 2,6-dichloro scaffold serves as the key intermediate for generating the diverse substitution patterns claimed in these patents, representing an active area of industrial pharmaceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichlorothiazolo[5,4-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.